1,3-dimethyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
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Description
1,3-dimethyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a useful research compound. Its molecular formula is C12H12N4O3S and its molecular weight is 292.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
A catalyst-free, one-pot synthesis approach has been developed for the synthesis of functionalized pyrimidine derivatives, emphasizing eco-friendliness and high atom economy. This method involves a three-component reaction under ambient conditions, which could be relevant for synthesizing structurally related compounds like "1,3-dimethyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione" (Brahmachari & Nayek, 2017).
Structural Parameters and Electronic Properties
The study of thiopyrimidine derivatives, including analysis through density functional theory (DFT) and time-dependent DFT (TDDFT), offers insights into the electronic and nonlinear optical properties of these compounds. Such studies are crucial for understanding the electronic behavior and potential optoelectronic applications of pyrimidine derivatives (Hussain et al., 2020).
Applications in Nonlinear Optics and Medicine
The significant nonlinear optical (NLO) properties of pyrimidine derivatives, as revealed by DFT calculations, suggest their potential for optoelectronic applications. These properties, especially when compared to standard molecules, highlight the considerable NLO character of these molecules, recommending their use in high-tech optoelectronic devices (Hussain et al., 2020).
Properties
IUPAC Name |
1,3-dimethyl-5-thiophen-2-yl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-15-9-7(10(17)16(2)12(15)19)8(13-11(18)14-9)6-4-3-5-20-6/h3-5,8H,1-2H3,(H2,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPLAEPJSZWHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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